Pyrimidin-5-ylmethanesulfonyl chloride
CAS No.: 1017794-48-7
Cat. No.: VC17813855
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1017794-48-7 |
---|---|
Molecular Formula | C5H5ClN2O2S |
Molecular Weight | 192.62 g/mol |
IUPAC Name | pyrimidin-5-ylmethanesulfonyl chloride |
Standard InChI | InChI=1S/C5H5ClN2O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2 |
Standard InChI Key | LSASRFHNGZNNHZ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC=N1)CS(=O)(=O)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Pyrimidin-5-ylmethanesulfonyl chloride (CAS: 1196145-67-1) belongs to the class of heteroaromatic sulfonyl chlorides. Its molecular formula is , with a molecular weight of 227.068 g/mol . The compound features a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions—linked to a methanesulfonyl chloride group (-SOCl) at the 5-position. This electron-deficient aromatic system enhances electrophilicity, particularly at the sulfonyl chloride moiety, facilitating reactions with nucleophiles such as amines and alcohols .
Electronic and Steric Effects
The pyrimidine ring’s electron-withdrawing nature polarizes the sulfonyl chloride group, increasing its susceptibility to nucleophilic attack. Substituents on the pyrimidine ring, such as chlorine or trifluoromethyl groups, further modulate reactivity. For example, 2-chloro derivatives (e.g., (2-chloropyrimidin-5-yl)methanesulfonyl chloride) exhibit enhanced stability compared to unsubstituted analogs due to reduced electron density at the reaction site .
Table 1: Comparative Properties of Pyrimidine-Based Sulfonyl Chlorides
Synthetic Methodologies
Chlorination of Pyrimidinemethanol Derivatives
A common route involves the chlorination of pyrimidin-5-ylmethanol using phosphorus oxychloride (POCl) or thionyl chloride (SOCl). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine, followed by sulfonation. For example:
-
Step 1:
-
Step 2:
This method yields high purity (>95%) but requires careful control of reaction conditions to avoid over-chlorination .
Direct Sulfonation of Pyrimidine Intermediates
Alternative approaches utilize pyrimidine precursors with pre-installed sulfonic acid groups, which are subsequently converted to sulfonyl chlorides using PCl or other chlorinating agents. For instance, reacting 5-(chlorosulfonyl)pyrimidine with methyl Grignard reagents generates the target compound .
Applications in Medicinal Chemistry
Antimicrobial Agents
Pyrimidin-5-ylmethanesulfonyl chloride serves as a key intermediate in synthesizing sulfonamide derivatives with broad-spectrum antimicrobial activity. For example, Bassyouni et al. (2021) reported pyrimidine-sulfonamide hybrids exhibiting minimum inhibitory concentrations (MIC) of 5–17 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to the sulfonyl group’s ability to disrupt bacterial cell wall synthesis .
Anticancer Therapeutics
The compound’s reactivity enables its use in constructing multitargeted inhibitors. Scaletti et al. (2023) designed pyrrolo[3,2-d]pyrimidine antifolates incorporating sulfonyl chloride moieties, which inhibit serine hydroxymethyltransferase (SHMT) and glycinamide ribonucleotide formyltransferase (GARFTase) in pancreatic cancer cells . Co-crystallization studies revealed that the sulfonyl group forms critical hydrogen bonds with SHMT2’s Gly170 and Leu172 residues, achieving IC values <10 nM .
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of Pyrimidine Sulfonyl Chlorides vs. Analogs
The presence of the pyrimidine ring in Pyrimidin-5-ylmethanesulfonyl chloride enhances DNA intercalation potential compared to pyridine-based analogs, making it more effective in targeting topoisomerase enzymes .
Future Directions and Challenges
Ongoing research aims to optimize the pharmacokinetic properties of sulfonyl chloride derivatives. Challenges include improving metabolic stability and reducing off-target effects. Computational modeling, such as molecular dynamics simulations of SHMT2-inhibitor complexes, is being employed to design derivatives with higher binding affinities . Additionally, green chemistry approaches are under exploration to replace POCl with less hazardous reagents in large-scale synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume